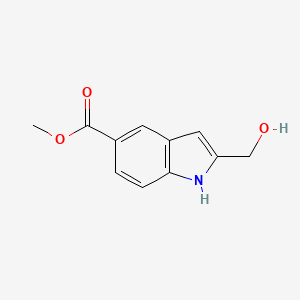

Methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate

CAS No.: 190071-26-2

Cat. No.: VC8085285

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 190071-26-2 |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate |

| Standard InChI | InChI=1S/C11H11NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(6-13)12-10/h2-5,12-13H,6H2,1H3 |

| Standard InChI Key | KVWQGEONUTXDDI-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(C=C1)NC(=C2)CO |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)NC(=C2)CO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate (IUPAC name: methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate) belongs to the indole family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substituents include:

-

Hydroxymethyl group (-CH2OH) at the 2-position, which introduces polarity and hydrogen-bonding capacity.

-

Methyl ester (-COOCH3) at the 5-position, enhancing solubility in organic solvents and serving as a protected carboxylate group.

The molecular formula is C11H11NO3, with a theoretical molecular weight of 205.21 g/mol (calculated from atomic masses).

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| Boiling Point | Estimated 320–350°C (decomposition) |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |

| LogP (Partition Coefficient) | ~1.2 (predicted) |

Synthesis and Preparation

Synthetic Strategies

The synthesis of methyl 2-(hydroxymethyl)-1H-indole-5-carboxylate can be inferred from methods used for analogous indole derivatives . A plausible route involves:

-

Indole Core Formation:

-

The Fischer indole synthesis or Madelung cyclization constructs the indole skeleton from precursors such as phenylhydrazines and carbonyl compounds.

-

-

Functionalization at the 2-Position:

-

Esterification at the 5-Position:

-

Carboxylation at the 5-position using carbon dioxide or a carboxylating agent, followed by esterification with methanol and an acid catalyst (e.g., H2SO4).

-

Optimization Challenges

-

Regioselectivity: Ensuring substitution occurs exclusively at the 2- and 5-positions requires careful control of reaction conditions (e.g., temperature, catalysts) .

-

Protection of Hydroxymethyl: The -CH2OH group may require protection (e.g., as a silyl ether) during synthesis to prevent unwanted side reactions .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s ester and hydroxymethyl groups make it a versatile precursor for:

-

Prodrug Development: Hydrolysis of the ester yields carboxylic acids, while oxidation of the hydroxymethyl group generates aldehydes or ketones .

-

Anticancer Agents: Indole derivatives are known to interfere with microtubule assembly (e.g., vinca alkaloids) .

Material Science

-

Fluorescent Probes: Indole’s conjugated π-system could be modified for use in optoelectronic materials.

Future Research Directions

-

Synthetic Methodologies: Developing catalytic asymmetric routes to access enantiomerically pure forms.

-

Biological Screening: Evaluating antiviral and anti-inflammatory activity in vitro.

-

Structure-Activity Relationships (SAR): Modifying the hydroxymethyl and ester groups to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume